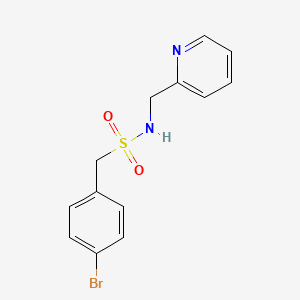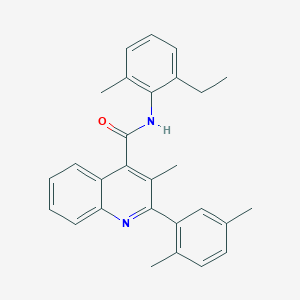
1-(4-bromophenyl)-N-(2-pyridinylmethyl)methanesulfonamide
Description
1-(4-bromophenyl)-N-(2-pyridinylmethyl)methanesulfonamide is a compound with potential interest in various fields of chemistry and pharmacology. Despite the restrictions, the focus here is on its synthesis, structure, and properties without delving into its applications in drug development or biological effects.
Synthesis Analysis
The synthesis of compounds related to 1-(4-bromophenyl)-N-(2-pyridinylmethyl)methanesulfonamide involves sophisticated organic reactions. For example, N-(2-bromophenyl)methanesulfonamide reacts with terminal acetylenes in the presence of a palladium catalyst to yield 1-methylsulfonyl-indoles, showcasing the versatility of methanesulfonamide derivatives in organic synthesis (Sakamoto et al., 1988). Another relevant method is the one-pot synthesis where sulfonyl chloride-pyridine mediated reactions produce N-(2-cyanophenyl)disulfonamides, indicating the compound's capability to undergo complex reactions and form stable structures (Mphahlele & Maluleka, 2021).
Molecular Structure Analysis
Structural analyses, often through X-ray crystallography or computational methods like density functional theory (DFT), provide insights into the molecular geometry of sulfonamide derivatives. For instance, the structural parameters and bond lengths of certain sulfonamide compounds have been optimized and confirmed through DFT calculations and X-ray diffraction analysis, offering a glimpse into the structural intricacies of similar compounds (Jacobs et al., 2013).
Chemical Reactions and Properties
Sulfonamide derivatives participate in a variety of chemical reactions, highlighting their chemical reactivity. For instance, the cross-coupling of bromopyridine with sulfonamides catalyzed by copper exhibits the compound's potential in forming N-(pyridinyl)-substituted secondary and tertiary sulfonamides (Han, 2010). Moreover, Pd-catalyzed N-arylation of methanesulfonamide with aryl bromides and chlorides suggests a method for constructing complex molecules without generating genotoxic byproducts (Rosen et al., 2011).
properties
IUPAC Name |
1-(4-bromophenyl)-N-(pyridin-2-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c14-12-6-4-11(5-7-12)10-19(17,18)16-9-13-3-1-2-8-15-13/h1-8,16H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHHFVDKXUCWCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4,5-dimethyl-2-thiophenecarboxamide](/img/structure/B4640685.png)
![5-(4-nitrobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4640689.png)
![5-(4-bromobenzylidene)-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4640696.png)
![N-[4-(4-morpholinyl)benzyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4640697.png)
![N-(2-chlorophenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4640700.png)
![1-benzyl-N-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B4640701.png)
![2-ethyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B4640709.png)
![5-{4-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4640728.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-methyl-1H-indol-1-yl)acetamide](/img/structure/B4640736.png)
![2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3-(1-ethyl-4-methyl-1H-pyrazol-3-yl)acrylonitrile](/img/structure/B4640739.png)
![N~1~-(3,4-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4640750.png)
![2-(4-tert-butylphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]propanamide](/img/structure/B4640762.png)
![4-allyl-3-[(4-fluorobenzyl)thio]-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B4640778.png)